molecular formula C20H16ClFO5 B4908565 [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate

[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate

Cat. No.: B4908565
M. Wt: 390.8 g/mol
InChI Key: CZOQFGNWXUNFKP-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate is a chemical compound with a complex structure that includes chloro, fluoro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate typically involves multiple steps. One common approach is to start with the preparation of the core chromen-4-one structure, followed by the introduction of the chloro and fluoro substituents. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFO5/c1-4-12-8-13-17(9-16(12)26-11(3)23)25-10(2)19(18(13)24)27-20-14(21)6-5-7-15(20)22/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOQFGNWXUNFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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